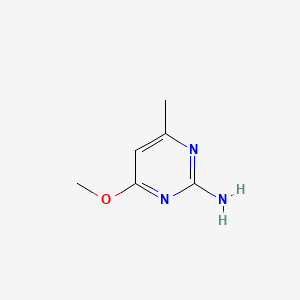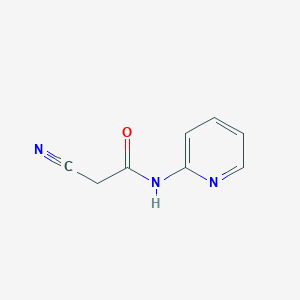
2-Amino-4-methoxy-6-methylpyrimidine
描述
2-Amino-4-methoxy-6-methylpyrimidine is a pyrimidine derivative with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound is known for its role as an electron donor and its ability to form charge transfer complexes with iodine . It is a heterocyclic aromatic compound that contains nitrogen atoms at positions 1 and 3 of the six-membered ring, making it a significant compound in various chemical and biological applications.
作用机制
Target of Action
2-Amino-4-methoxy-6-methylpyrimidine (AMMP) is a pyrimidine derivative It is known to act as an electron donor and forms charge transfer complexes with iodine, a σ-electron acceptor .
Mode of Action
The interaction of AMMP with its targets involves the donation of electrons, forming charge transfer complexes with iodine . This interaction can lead to changes in the energy, structural, and thermodynamic parameters of the system .
Pharmacokinetics
It is soluble in methanol , which could potentially influence its bioavailability.
生化分析
Biochemical Properties
2-Amino-4-methoxy-6-methylpyrimidine plays a significant role in biochemical reactions due to its electron-donating properties. It interacts with various biomolecules, including enzymes and proteins. For instance, it forms charge transfer complexes with iodine, a sigma-electron acceptor . . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form charge transfer complexes can affect cellular redox states and signaling pathways. Moreover, its interactions with nucleophiles can lead to changes in gene expression and metabolic fluxes, thereby impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as an electron donor, forming charge transfer complexes with iodine . This interaction can influence the redox state of cells and modulate enzyme activities. Additionally, the compound’s nucleophilic properties enable it to participate in regioselective reactions, affecting gene expression and enzyme activities . These molecular interactions underscore the compound’s multifaceted role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and metabolic activities. At high doses, it may exhibit toxic or adverse effects, such as cellular stress and enzyme inhibition . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic fluxes and metabolite levels. The compound’s role as an electron donor and nucleophile enables it to participate in redox reactions and nucleophilic substitution reactions, respectively . These interactions can modulate the levels of key metabolites and affect overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form charge transfer complexes can influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function, influencing its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: One of the synthetic routes for 2-Amino-4-methoxy-6-methylpyrimidine involves the reaction of this compound with iodine, copper(I) iodide, and isoamylnitrite in anhydrous tetrahydrofuran at reflux temperature . This is followed by a condensation reaction with cyanamide and a cyclization reaction with a Lewis acid protecting agent .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Amino-4-methoxy-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, particularly in the regioselective introduction of nucleophiles at specific positions.
Complex Formation: It forms charge transfer complexes with iodine, indicating its role as an electron donor.
Common Reagents and Conditions:
Iodine: Used in the formation of charge transfer complexes.
Copper(I) Iodide and Isoamylnitrite: Used in substitution reactions.
Major Products:
2-Chloro-4-methoxy-6-methylpyrimidine: Formed through substitution reactions involving halogenation.
科学研究应用
2-Amino-4-methoxy-6-methylpyrimidine has diverse applications in scientific research:
相似化合物的比较
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-4-chloro-6-methoxypyrimidine
- 2-Amino-4-chloro-6-methylpyrimidine
Comparison: 2-Amino-4-methoxy-6-methylpyrimidine is unique due to its methoxy group at the 4-position, which influences its electron-donating properties and reactivity in forming charge transfer complexes . In comparison, 2-Amino-4-hydroxy-6-methylpyrimidine has a hydroxyl group, which affects its hydrogen bonding capabilities and solubility . The presence of different substituents in similar compounds can lead to variations in their chemical behavior and applications.
属性
IUPAC Name |
4-methoxy-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWZXTZIZWBIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343074 | |
| Record name | 2-Amino-4-methoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7749-47-5 | |
| Record name | 2-Amino-4-methoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-6-methylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-amino-4-methoxy-6-methylpyrimidine form charge-transfer complexes, and what are the potential implications?
A1: Yes, studies demonstrate that this compound acts as an electron donor and forms a hydrogen-bonded charge-transfer (HB-CT) complex with the π-acceptor 2,5-dihydroxy-p-benzoquinone (DHBQ). [] This complex, with a 2:1 stoichiometry [(AMMP)2(DHBQ)], exhibits promising biological activities, including antibacterial, antifungal, and antioxidant properties. [] This finding opens avenues for exploring its potential in medicinal chemistry and drug development.
Q2: Has this compound been explored as a building block in organic synthesis?
A2: Yes, this compound has been successfully introduced as a nucleophile at the secondary position of Baylis-Hillman adducts. [, ] This reaction, carried out in polar aprotic solvents like CH3CN, DMF, or DMSO, provides access to novel chemical entities with potential applications in various synthetic transformations. [, ] This highlights the versatility of this compound as a synthon in organic chemistry.
Q3: Are there any known applications of this compound in material science?
A3: Research suggests that this compound, in combination with other compounds like monoalkyl urea and benzotriazole, can act as a vapor phase corrosion inhibitor. [] This composition demonstrates the potential to protect metal surfaces, particularly piping, from atmospheric corrosion by adsorbing and condensing onto the metal. [] This finding underscores its potential utility in material protection and industrial applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B1269009.png)







![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)
![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)
![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)
![3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1269035.png)

